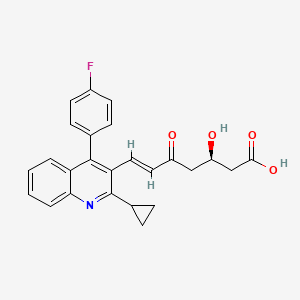

5-氧代匹伐他汀

描述

5-Oxo Pitavastatin is a metabolite of Pitavastatin , a competitive inhibitor of HMG-CoA reductase . It is used to lower lipid levels and reduce the risk of cardiovascular disease .

Synthesis Analysis

Pitavastatin calcium, from which 5-Oxo Pitavastatin is derived, can be prepared through a process involving the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .Molecular Structure Analysis

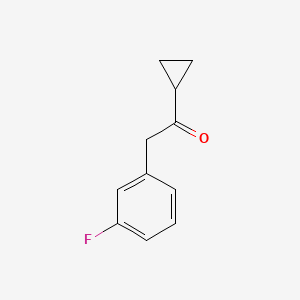

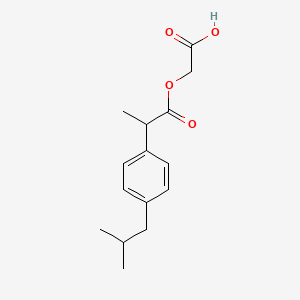

The molecular formula of 5-Oxo Pitavastatin is C25H22FNO4 . Its molecular weight is 419.44 .Chemical Reactions Analysis

The primary metabolism pathway of pitavastatin is glucuronidation . The chemical name of 5-Oxo Pitavastatin is Sodium (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate .科学研究应用

药代动力学和遗传因素

- 匹伐他汀是一种强效的 HMG-CoA 还原酶抑制剂,用于治疗高脂血症,其药代动力学因遗传因素而表现出差异。研究了 OATP1B1 等位基因对匹伐他汀药代动力学的影响,表明遗传变异对药物代谢和疗效的影响 (Chung 等人,2005)。

心血管健康

- 研究表明,匹伐他汀可以下调巨噬细胞中清除受体 CD36 的表达。这表明它在减少动脉粥样化泡沫细胞形成中发挥作用,可能影响心血管健康 (Han 等人,2004)。

血脂异常治疗

- 在治疗血脂异常方面,匹伐他汀显示出强大的低密度脂蛋白胆固醇 (LDL-C) 降低作用,并且能够有效诱导肝细胞 LDL-C 受体。其独特的代谢特征最大限度地减少了药物相互作用,突出了其在管理脂质紊乱方面的适用性 (Saito,2009)。

临床研究中的定量

- 已开发出一种 HPLC-ESI-MS/MS 方法来测定人血浆中的匹伐他汀,便于在临床药代动力学研究中对其进行定量 (Lv 等人,2007)。

合成方法

- 针对他汀类药物典型的的 3,5-二羟基-C7 酸侧链的合成难题,描述了一种匹伐他汀的新型高效合成方法。这种合成方法实现了高收率和高纯度,这对于药物生产非常重要 (Acemoglu 等人,2007)。

抗哮喘潜力

- 基于哮喘小鼠模型的研究表明,匹伐他汀具有作为抗哮喘剂的潜力。其作用包括降低气道阻力和改变免疫细胞谱,表明其在变应性气道疾病中具有新的应用 (Wu 等人,2017)。

心脏功能和重塑

- 研究表明,匹伐他汀可以通过涉及内皮一氧化氮合酶 (eNOS) 和减少氧化应激的机制改善心脏功能和重塑,如在患有心力衰竭的高血压大鼠中观察到的 (Tomoyuki 等人,2004)。

心肌缺血再灌注

- 匹伐他汀已被研究其在减少大鼠心肌缺血再灌注中氧化应激方面的作用,这可能对其在心脏病临床应用中具有意义 (Yan,2015)。

多效性

- 匹伐他汀除了降胆固醇作用之外的多效性已被强调。这些作用包括改善内皮功能、减少炎症和氧化应激,并可能降低心血管疾病的发病率和死亡率 (Davignon,2011)。

作用机制

Target of Action

5-Oxo Pitavastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is involved in the endogenous production of cholesterol within the liver .

Mode of Action

5-Oxo Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where it decreases hepatic cholesterol production and promotes the expression of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 5-Oxo Pitavastatin disrupts the mevalonate pathway, reducing the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the bloodstream, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

The principal metabolic pathway of 5-Oxo Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .

Result of Action

The primary result of 5-Oxo Pitavastatin’s action is a significant reduction in abnormal cholesterol and lipid levels . This includes a decrease in the levels of LDL cholesterol, often referred to as “bad cholesterol”. By reducing these levels, 5-Oxo Pitavastatin ultimately reduces the risk of cardiovascular disease, including conditions such as myocardial infarction and stroke .

Action Environment

Environmental factors such as the presence of certain genetic polymorphisms can influence the action, efficacy, and stability of 5-Oxo Pitavastatin. For instance, the SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin . This can impact the drug’s bioavailability and effectiveness in lowering cholesterol levels. Therefore, individual genetic factors should be considered when prescribing this medication.

安全和危害

未来方向

Pitavastatin has been shown to have potential anti-cancer effects . Moreover, a new ecological RP-HPLC method has been developed for the estimation of Pitavastatin and its impurities, including 5-Oxo Pitavastatin, in a novel fixed dose combination . This could open up new avenues for the use of 5-Oxo Pitavastatin in the future.

生化分析

Biochemical Properties

5-Oxo Pitavastatin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol and lipids . By inhibiting this enzyme, 5-Oxo Pitavastatin can lower abnormal cholesterol and lipid levels .

Cellular Effects

5-Oxo Pitavastatin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial function, reduce oxidative stress and inflammation, and inhibit the thrombogenic response .

Molecular Mechanism

The mechanism of action of 5-Oxo Pitavastatin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the production of cholesterol and lipids, leading to lowered levels of these substances in the body .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Oxo Pitavastatin can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been shown to provide sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy .

Dosage Effects in Animal Models

The effects of 5-Oxo Pitavastatin can vary with different dosages in animal models . Studies have shown that even low doses of Pitavastatin can significantly reduce edema volume, PMNL infiltration, and tissue damage .

Metabolic Pathways

5-Oxo Pitavastatin is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, which is a key player in this pathway . The principal route of Pitavastatin metabolism is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of Pitavastatin lactone .

Transport and Distribution

The transport and distribution of 5-Oxo Pitavastatin within cells and tissues involve various transporters and binding proteins

属性

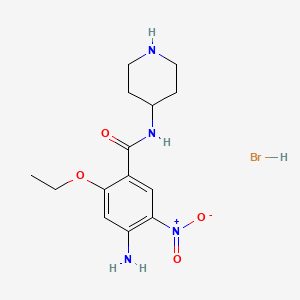

IUPAC Name |

(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCOCVOFYBEZGB-TZZQJPOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222306-15-2 | |

| Record name | (3R,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3-hydroxy-5-oxo-6-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222306152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL)-3-HYDROXY-5-OXO-6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSZ43HE9FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)